molecular formula C24H20Cl2N2O3 B4160538 2-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxamide;hydrochloride

2-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxamide;hydrochloride

Cat. No.: B4160538
M. Wt: 455.3 g/mol
InChI Key: YEFXLCRAHRCAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with chlorophenyl and dimethoxyphenyl groups. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxamide;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions: The quinoline core is then subjected to electrophilic substitution reactions to introduce the 3-chlorophenyl and 3,4-dimethoxyphenyl groups. This can be achieved using chlorobenzene and dimethoxybenzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be done by reacting the substituted quinoline with an appropriate amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce amine derivatives.

Scientific Research Applications

2-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxamide;hydrochloride is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit specific enzymes makes it a valuable compound for therapeutic research.

Properties

IUPAC Name

2-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3.ClH/c1-29-22-11-10-17(13-23(22)30-2)26-24(28)19-14-21(15-6-5-7-16(25)12-15)27-20-9-4-3-8-18(19)20;/h3-14H,1-2H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFXLCRAHRCAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxamide;hydrochloride
Reactant of Route 5
2-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxamide;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.